molecular formula C20H26N2O8S B158920 Tetraethyl ranelate CAS No. 58194-26-6

Tetraethyl ranelate

Cat. No.: B158920
CAS No.: 58194-26-6
M. Wt: 454.5 g/mol
InChI Key: UJPLQWOIPCSWCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetraethyl ranelate involves multiple steps. One common method includes the reaction of acetonedicarboxylic acid diethyl ester with malononitrile in the presence of an acid-binding agent and ethanol . This reaction produces an intermediate compound, which is further reacted with other reagents to form this compound. The reaction conditions typically involve mild temperatures and controlled environments to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is optimized to reduce environmental impact and improve efficiency. The process involves the use of high-purity reagents and advanced reaction monitoring techniques to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the generation of waste and reduce the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl ranelate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products, including halogenated compounds and alkylated derivatives.

Scientific Research Applications

Tetraethyl ranelate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl ranelate is unique due to its specific role as an intermediate in the synthesis of strontium ranelate. Its chemical structure and properties make it particularly suitable for this purpose, and it plays a crucial role in the overall effectiveness of strontium ranelate as a medication for osteoporosis .

Biological Activity

Tetraethyl ranelate (TER) is a compound that has garnered interest due to its potential biological activities, particularly in the context of bone health and osteoporosis treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Chemical Structure and Properties

This compound is an organosulfur compound with the molecular formula C20H26N2O8SC_{20}H_{26}N_2O_8S. It is a derivative of ranelic acid, which is known for its role in enhancing bone density and reducing fracture risk. The structure of this compound allows it to interact with biological systems effectively, influencing various cellular processes.

The biological activity of this compound primarily revolves around its effects on osteoblasts and osteoclasts, the two cell types responsible for bone formation and resorption, respectively. Key mechanisms include:

  • Osteogenic Activity : this compound has been shown to enhance osteoblast proliferation and differentiation, leading to increased bone formation. This effect is mediated through the activation of signaling pathways such as Wnt/β-catenin and the upregulation of bone morphogenetic proteins (BMPs) .
  • Inhibition of Osteoclastogenesis : The compound also inhibits the formation and activity of osteoclasts, which are responsible for bone resorption. This is achieved by modulating the receptor activator of nuclear factor kappa-Β ligand (RANKL) pathway, thereby reducing bone loss .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in improving bone mineral density (BMD) and reducing fracture risk:

  • Study Overview : A randomized controlled trial involving postmenopausal women with osteoporosis demonstrated that administration of 2 g/day of this compound resulted in a significant increase in BMD at various skeletal sites over a three-year period. The study reported a 37% reduction in vertebral fractures and a 14% reduction in non-vertebral fractures compared to placebo .
  • Long-term Effects : Longitudinal studies indicated sustained benefits in BMD maintenance and fracture risk reduction over extended treatment periods, suggesting that this compound may be effective for long-term osteoporosis management .

Case Study 1: Mrs. Casey

Mrs. Casey, a 68-year-old woman with a history of Colles’ fracture, was treated with this compound after her DEXA scan indicated osteoporosis (T-score -2.8). Following one year of treatment, her BMD improved significantly, leading to a decreased risk profile for future fractures.

Case Study 2: Clinical Trial Participant

In a clinical trial involving 5091 postmenopausal women, participants receiving this compound reported fewer incidents of both vertebral and non-vertebral fractures compared to those on placebo. The treatment was well-tolerated with minimal adverse effects, emphasizing its safety profile .

Comparative Efficacy

To better understand the effectiveness of this compound compared to other treatments for osteoporosis, the following table summarizes key findings from various studies:

TreatmentVertebral Fracture ReductionNon-Vertebral Fracture ReductionBMD Increase (%)Adverse Effects
This compound37%14%SignificantMinimal
Strontium Ranelate39%16%NotableDiarrhea
BisphosphonatesVariesVariesModerateGastrointestinal

Properties

IUPAC Name

ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLQWOIPCSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482577
Record name Tetraethyl ranelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58194-26-6
Record name Tetraethyl ranelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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